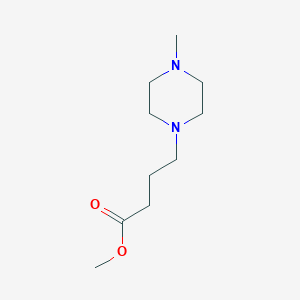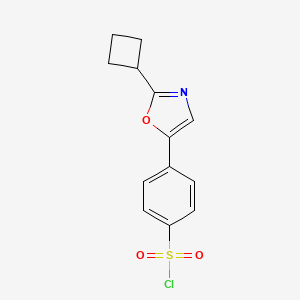![molecular formula C18H15ClN2O3S B2828766 (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide CAS No. 895439-28-8](/img/structure/B2828766.png)
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzo[d]thiazole moiety . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminothiophenol with various electrophiles . The specific synthesis route for “(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be analyzed using techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, some benzo[d]thiazole derivatives have been used as chemosensors for the detection of certain ions in water .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary widely, depending on their specific structure. Some benzo[d]thiazole derivatives, for example, have been used as fluorescent probes, indicating that they have unique optical properties .科学的研究の応用
Polymer Sorption Properties : Polymers with molecular imprints of chlorine-containing pesticides, including derivatives similar to the specified compound, have been studied for their sorption properties. Such polymers are used in the removal and detection of pollutants, demonstrating their significance in environmental applications (Popov et al., 2009).
Herbicidal Activity : Similar compounds have been synthesized as herbicidal inhibitors of PSII electron transport, showing effective herbicidal activities. This indicates the potential use of such compounds in agricultural chemistry for controlling weed growth (Wang et al., 2004).
Synthesis of Heterocyclic Compounds : Compounds with structures related to the specified chemical are used as building blocks in the synthesis of various heterocyclic compounds. These have applications in developing new pharmaceuticals and materials with diverse biological activities (Gomha & Abdel‐Aziz, 2012).
Cytotoxic Activity in Cancer Research : Related acrylamide derivatives have been evaluated for their cytotoxic activity against human cancer cell lines. They are studied as potential anticancer agents, specifically as tubulin polymerization inhibitors (Kamal et al., 2014).
Polyamide Synthesis : The compound is analogous to those used in the synthesis of ordered polyamides, indicating its potential application in the development of new materials with specific properties (Ueda & Sugiyama, 1994).
Antimicrobial Activity : Derivatives of thiosemicarbazides, similar to the compound , have been used in the synthesis of various heterocyclic compounds with assessed antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Elmagd et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-9-13-16(10-15(14)24-2)25-18(20-13)21-17(22)8-7-11-5-3-4-6-12(11)19/h3-10H,1-2H3,(H,20,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWNJHKDUXRLW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2828685.png)

![8-(5-Chloro-2-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2828688.png)

![N-methyl-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2828690.png)




![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)


